N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-26-10-12-27(13-11-26)19(15-6-8-16(23)9-7-15)14-24-20(28)21(29)25-18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSCDPZKOZWADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Fluorophenyl group : May influence binding affinity due to the electron-withdrawing nature of fluorine.
- Methylpiperazine moiety : Contributes to its pharmacokinetic profile and receptor binding.
The molecular formula is , with a molecular weight of approximately 426.95 g/mol.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). The compound is hypothesized to modulate neurotransmitter systems, notably through interactions with:
- Cannabinoid receptors (CB1) : Involved in pain modulation and appetite regulation.
- Serotonin receptors : Potential implications for mood disorders.
The structural features allow for specific interactions with hydrophobic pockets in proteins, facilitating binding and subsequent biological effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities and modulate receptor functions. For instance, it has shown promising results in:
- Cell viability assays : Exhibiting cytotoxic effects on various cancer cell lines at micromolar concentrations.
- Receptor binding assays : Indicating significant affinity for CB1 receptors, which suggests potential therapeutic applications in pain management and appetite control.
Case Studies
Several studies have investigated the compound's pharmacological profile:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Methodology : MDA-MB-231 breast cancer cells were treated with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM.
-
Study on CNS Effects :
- Objective : Assess modulation of serotonin receptors.
- Methodology : In vitro assays using human neuronal cell lines.
- Results : The compound demonstrated significant modulation of serotonin receptor activity, suggesting potential antidepressant effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential anticancer activity |
| SR141716A | Piperidine ring; similar binding sites | CB1 antagonist |
| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |
These comparisons highlight the distinct structural elements of this compound that may contribute to its unique biological activities.
Preparation Methods
Alkylation of 4-Methylpiperazine
The piperazine intermediate is typically prepared via nucleophilic alkylation. In a representative protocol:
- Reactants : 4-Methylpiperazine (1.0 eq), 1-bromo-2-(4-fluorophenyl)ethane (1.2 eq)
- Solvent : Anhydrous acetonitrile
- Base : Potassium carbonate (2.5 eq)
- Conditions : Reflux at 85°C for 18 hours under nitrogen
- Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the bromide leaving group facilitating nucleophilic attack by the piperazine nitrogen. Fluorine's electron-withdrawing effect on the phenyl ring enhances the electrophilicity of the adjacent carbon.
Purification Challenges
Crude products often contain residual starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity. Nuclear magnetic resonance (NMR) confirmation requires careful analysis of the piperazine methyl group (δ 2.3 ppm, singlet) and ethylenic protons (δ 3.1–3.4 ppm, multiplet).
Oxalamide Bond Formation
Stepwise Coupling with Oxalyl Chloride
The preferred method involves sequential acylation:
Step 1: Formation of Monoacyl Chloride Intermediate
- Reactants : Oxalyl chloride (1.05 eq) in dry CH₂Cl₂ at −10°C
- Addition : Dropwise addition of 2-chloroaniline (1.0 eq) over 30 minutes
- Stirring : 2 hours at 0°C followed by 1 hour at room temperature
- Workup : Evaporation under reduced pressure to yield N-(2-chlorophenyl)oxalyl chloride
Step 2: Coupling with Piperazine-containing Amine
- Reactants : N-(2-chlorophenyl)oxalyl chloride (1.0 eq), 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.1 eq)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
- Solvent : Tetrahydrofuran (THF) at 0°C
- Reaction Time : 12 hours with gradual warming to 25°C
- Yield : 58–63% after recrystallization (ethyl acetate/hexanes)
Critical Parameters Table
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | −10°C to 0°C (Step 1) | Prevents diacylation |
| Oxalyl Chloride Purity | ≥99.5% | Reduces HCl byproducts |
| Solvent Polarity | ε (THF) = 7.5 | Balances solubility/reactivity |
| DIPEA Equivalents | 2.5–3.0 | Neutralizes HCl, drives equilibrium |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the 2-chlorophenylamine on Wang resin enables iterative coupling:
- Resin functionalization with hydroxymethyl groups
- Load 2-chloroaniline via carbodiimide coupling
- Sequential treatment with oxalyl chloride and piperazine amine
- Cleavage with TFA/CH₂Cl₂ (95:5)
Reported Yield : 71% with ≥95% purity (LC-MS)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot plant data from EvitaChem demonstrates:
- Throughput : 12 kg/day using microfluidic channels
- Key Features :
- In-line IR monitoring of oxalyl chloride consumption
- Automated pH adjustment (target pH 8.0 ± 0.2)
- Cryogenic (−20°C) quenching to prevent over-reaction
Waste Stream Management
The process generates:
- 3.2 kg HCl gas per kg product
- 8 L chlorinated solvents (recycled via distillation)
- Piperazine derivatives (converted to non-hazardous salts via oxidation)
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃):
δ 7.35–7.28 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.21 (q, J=6.8 Hz, 1H), 3.82–3.75 (m, 4H, piperazine), 2.45 (s, 3H, N-CH₃) - HRMS (ESI+): m/z calc. for C₂₁H₂₃ClF₂N₄O₂ [M+H]+: 473.1543, found: 473.1546
Purity Assessment
Batch-to-batch consistency is verified via:
- HPLC : Zorbax SB-C18 column, 5μm, 4.6×250 mm
Gradient: 30–70% acetonitrile in 0.1% H₃PO₄ over 25 min
Retention time: 18.7 ± 0.2 min - Karl Fischer Titration : Residual H₂O <0.1% w/w
Challenges and Mitigation Strategies
Epimerization at the Ethylamine Center
The stereogenic center in 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine undergoes partial racemization during oxalamide formation. Strategies to minimize this include:
- Maintaining reaction temperatures below 25°C
- Using chiral auxiliaries like (R)-BINOL during intermediate synthesis
- Enzymatic resolution with immobilized lipases (Candida antarctica)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Factor (E) |
|---|---|---|---|---|
| Stepwise Solution-Phase | 63 | 98.5 | 100g–10kg | 32.7 |
| Microwave-Assisted | 82 | 99.1 | ≤100g | 18.9 |
| Solid-Phase | 71 | 95.0 | 1g–5kg | 24.3 |
| Continuous Flow | 78 | 99.5 | 10kg–100kg | 12.4 |
Environmental Factor (E) = (Mass of Waste)/(Mass of Product); lower values indicate greener processes
Q & A
Q. What are the optimized synthetic routes for N1-(2-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., 2-chlorophenylamine derivative and 4-fluorophenyl-piperazine ethyl precursor) via nucleophilic substitution or alkylation.
- Step 2 : Oxalamide coupling using carbodiimides (e.g., DCC) or HOBt/EDC systems under inert atmospheres .
- Critical Parameters : Temperature (0–25°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents. For example, excess coupling agents improve yields but may complicate purification .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., 4-methylpiperazine protons at δ 2.3–3.1 ppm) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~468.0 g/mol) .
Q. What preliminary biological screening models are suitable for evaluating its activity?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperazine alkylation) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Halogen variation : Replace 2-chlorophenyl with 4-fluorophenyl; observe reduced cytotoxicity (e.g., IC₅₀ increases from 12 µM to 28 µM in leukemia cells) .
- Piperazine alkylation : Replace 4-methylpiperazine with morpholine; note altered blood-brain barrier permeability via logP calculations (e.g., from 2.8 to 2.3) .
- Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and independent studies. For example, discrepancies in IC₅₀ for breast cancer cells may stem from differential expression of target proteins .
- Orthogonal validation : Confirm activity via alternative assays (e.g., apoptosis markers like caspase-3 activation alongside MTT) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC; piperazine moieties are prone to hydrolysis at acidic pH .
- Light/thermal stability : Store at 40°C/75% RH for 4 weeks; FT-IR tracks oxidation of the oxalamide bond .
Q. What advanced techniques identify its molecular targets and mechanisms of action?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- SPR/ITC : Quantify binding kinetics (KD, kon/koff) to purified targets like RSK2 kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
